The Chemical Structure, Synthesis, and Pharmacological Potential of 2-(4-Bromophenyl)-4-methylmorpholine: An In-Depth Technical Guide
The Chemical Structure, Synthesis, and Pharmacological Potential of 2-(4-Bromophenyl)-4-methylmorpholine: An In-Depth Technical Guide
Executive Summary
In contemporary medicinal chemistry, the 2-aryl-morpholine ring is universally recognized as a "privileged scaffold," frequently leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of neuroactive compounds[1]. 2-(4-Bromophenyl)-4-methylmorpholine represents a highly versatile and structurally significant derivative within this class. By combining the metabolic stability of the morpholine core, the lipophilicity of an N-methyl substitution, and the synthetic utility of a para-bromo halogen bond donor, this compound serves both as a potent pharmacological modulator and a critical synthetic intermediate[1].
This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, structural biology, and synthetic methodologies of 2-(4-Bromophenyl)-4-methylmorpholine. It is designed to equip drug development professionals with actionable, self-validating protocols and mechanistic insights to accelerate central nervous system (CNS) drug discovery.
Structural Analysis & Physicochemical Properties
The architecture of 2-(4-Bromophenyl)-4-methylmorpholine is deliberately tuned for CNS penetration and target engagement:
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The Morpholine Core: A six-membered heterocycle containing both an ether oxygen and an amine nitrogen. This core improves aqueous solubility and metabolic stability compared to purely carbocyclic analogs[1].
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N-Methylation: The tertiary amine resulting from N-methylation increases the molecule's lipophilicity, facilitating blood-brain barrier (BBB) crossing. It also alters the steric bulk, which is a critical determinant of binding affinity at monoamine transporter sites[2].
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para-Bromophenyl Group: The bromine atom at the 4-position of the phenyl ring serves a dual purpose. Pharmacologically, it acts as a halogen bond donor, establishing highly directional non-covalent interactions with target proteins. Synthetically, it provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of complex derivatives[3].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound and its stereoisomers[4][5][6].
| Property | Specification / Value |
| Chemical Name | 2-(4-Bromophenyl)-4-methylmorpholine |
| CAS Number (Racemic) | 83081-06-5[6] |
| CAS Number (2S-isomer) | 920798-86-3 |
| CAS Number (2R-isomer, HCl) | 2225126-82-7[4] |
| Molecular Formula (Free Base) | C₁₁H₁₄BrNO |
| Molecular Formula (HCl Salt) | C₁₁H₁₅BrClNO[4] |
| Molecular Weight (Free Base) | 256.14 g/mol |
| Molecular Weight (HCl Salt) | 292.60 g/mol [5] |
| Form | Solid (typically isolated as the hydrochloride salt for stability) |
Pharmacological Relevance: Monoamine Transporter Modulation
Derivatives of the 2-aryl-morpholine class, including phenmetrazine analogs, are well-documented modulators of monoamine transporters (MATs)[1][2]. The 3D conformation of 2-(4-Bromophenyl)-4-methylmorpholine effectively mimics the phenethylamine skeleton found in endogenous neurotransmitters like dopamine and norepinephrine.
Mechanism of Action
The compound acts primarily by binding to the presynaptic Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)[2]. By competitively inhibiting these transporters, the compound prevents the reuptake of neurotransmitters from the synaptic cleft. This leads to an accumulation of monoamines, thereby enhancing post-synaptic receptor activation[1]. Furthermore, recent structure-activity relationship (SAR) studies suggest that the 2-arylmorpholine core exhibits affinity for Trace Amine-Associated Receptor 1 (TAAR1), a GPCR involved in monoaminergic regulation[7].
Fig 1: Pharmacological signaling pathway of MAT inhibition by 2-aryl-morpholines.
Core Synthetic Methodologies
To ensure high yield and stereochemical control, the synthesis of 2-(4-Bromophenyl)-4-methylmorpholine typically proceeds via the nucleophilic ring-opening of an epoxide or the alkylation of an α-haloketone, followed by reduction and cyclization[3].
The protocol detailed below utilizes 2-bromo-1-(4-bromophenyl)ethanone and 2-(methylamino)ethanol . This route is preferred because the α-bromoketone is highly electrophilic, ensuring rapid N-alkylation. The subsequent reduction of the ketone to a 1,2-amino alcohol sets up a highly efficient, acid-catalyzed intramolecular etherification to close the morpholine ring.
Fig 2: Step-by-step synthetic workflow for 2-(4-Bromophenyl)-4-methylmorpholine.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) and specific workup rationales are embedded to ensure scientific integrity and reproducibility.
Protocol 1: N-Alkylation and Ketone Reduction
Objective: Synthesize the 1,2-amino alcohol precursor.
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Reaction Setup: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
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Alkylation: Add triethylamine (2.0 eq) followed by the dropwise addition of 2-(methylamino)ethanol (1.1 eq).
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Causality: Triethylamine acts as an acid scavenger, neutralizing the HBr byproduct to prevent the protonation and deactivation of the nucleophilic amine.
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Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1).
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Solvent Exchange & Reduction: Once complete, concentrate the mixture in vacuo and redissolve the crude amino ketone in methanol. Cool to 0 °C.
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Hydride Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in portions.
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Causality: NaBH₄ chemoselectively reduces the ketone to the secondary alcohol without affecting the aryl bromide.
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Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the 1-(4-bromophenyl)-2-((2-hydroxyethyl)(methyl)amino)ethan-1-ol intermediate.
Protocol 2: Acid-Catalyzed Cyclization
Objective: Intramolecular etherification to form the morpholine ring.
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Reaction Setup: Dissolve the crude 1,2-amino alcohol in toluene.
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Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.2 eq).
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Dehydration: Equip the flask with a Dean-Stark trap and reflux the mixture at 110 °C for 12 hours.
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Causality: The Dean-Stark apparatus continuously removes the water byproduct, driving the equilibrium of the dehydration/cyclization reaction toward the final morpholine product.
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Purification: Cool to room temperature, wash with 1M NaOH to neutralize the p-TSA, and extract with DCM.
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Isolation: Purify the concentrated organic phase via silica gel column chromatography (DCM/MeOH 95:5) to isolate the racemic 2-(4-Bromophenyl)-4-methylmorpholine free base.
Protocol 3: Chiral Resolution (Optional but Recommended)
Because the (2S) and (2R) enantiomers exhibit distinct pharmacological profiles[4], chiral resolution is critical for advanced drug development.
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Salt Formation: Dissolve the racemic free base in hot ethanol and add a stoichiometric amount of (+)-di-p-toluoyl-D-tartaric acid.
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Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially precipitate.
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Recovery: Filter the crystals, basify with aqueous Na₂CO₃, and extract with DCM to recover the enantiopure free base. Determine enantiomeric excess (ee) via chiral HPLC.
References
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Chemsrc. "CAS#:2225126-82-7 | (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride." Chemsrc Database. 4
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Sigma-Aldrich. "3890 | Sigma-Aldrich Product Catalog - (2S)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride." Sigma-Aldrich. 5
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ChemicalBook. "83081-06-5 CAS | 2-(4-bromophenyl)-4-methylmorpholine." ChemicalBook. 6
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BenchChem. "2-(2-Chloro-6-methoxyphenyl)morpholine - Synthesis of 2-arylmorpholines." BenchChem Technical Support.3
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Google Patents. "US9617229B2 - Phenylmorpholines and analogues thereof." Google Patents. 2
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BenchChem. "2-(4-Chlorophenyl)morpholine - The Privileged 2-Aryl-Morpholine Scaffold." BenchChem Technical Support. 1
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ResearchGate. "Trace amine associated receptor 1 (TAAR1) modulators: a patent review (2010-present)." ResearchGate. 7
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